molecular formula C11H19NO4 B2986967 tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2170372-32-2

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No.: B2986967
CAS No.: 2170372-32-2
M. Wt: 229.276
InChI Key: RSDQFWFPRLYSPB-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate is a synthetic organic compound with the molecular formula C12H21NO4 It is characterized by a bicyclic structure containing an oxirane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane precursor. One common method involves the use of tert-butyl carbamate and 2-oxabicyclo[2.1.1]hexane-4-methanol under specific reaction conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-azabicyclo[2.1.1]hexan-4-yl]carbamate
  • tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

Uniqueness

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to its combination of an oxirane ring and a carbamate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDQFWFPRLYSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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